molecular formula C17H22N4O2 B2814865 3,5-dimethyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1H-pyrazole-4-carboxamide CAS No. 2034201-08-4

3,5-dimethyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2814865
CAS No.: 2034201-08-4
M. Wt: 314.389
InChI Key: ZRXGHVNOGBAQMF-HDJSIYSDSA-N
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Description

“3,5-dimethyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1H-pyrazole-4-carboxamide” is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3,5-dimethyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1H-pyrazole-4-carboxamide” typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

    Introduction of the carboxamide group: This step involves the reaction of the pyrazole derivative with an appropriate amine or amide under dehydrating conditions.

    Attachment of the cyclohexyl and pyridin-2-yloxy groups: These groups can be introduced through nucleophilic substitution reactions or coupling reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the pyrazole ring.

    Reduction: Reduction reactions could target the carboxamide group or the pyridin-2-yloxy moiety.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the pyrazole ring or the cyclohexyl group.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, organometallic reagents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of new materials with specific properties.

Biology and Medicine

    Pharmacology: Investigation of its potential as a therapeutic agent for various diseases.

    Biochemistry: Study of its interactions with biological macromolecules.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Pharmaceuticals: Development of new drugs or drug delivery systems.

Mechanism of Action

The mechanism by which “3,5-dimethyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1H-pyrazole-4-carboxamide” exerts its effects would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dimethyl-1H-pyrazole-4-carboxamide
  • N-(4-(pyridin-2-yloxy)cyclohexyl)-1H-pyrazole-4-carboxamide

Uniqueness

The unique combination of the pyrazole ring, carboxamide group, and the cyclohexyl and pyridin-2-yloxy moieties may confer specific biological activities or chemical properties that distinguish it from similar compounds.

Properties

IUPAC Name

3,5-dimethyl-N-(4-pyridin-2-yloxycyclohexyl)-1H-pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-11-16(12(2)21-20-11)17(22)19-13-6-8-14(9-7-13)23-15-5-3-4-10-18-15/h3-5,10,13-14H,6-9H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRXGHVNOGBAQMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C(=O)NC2CCC(CC2)OC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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